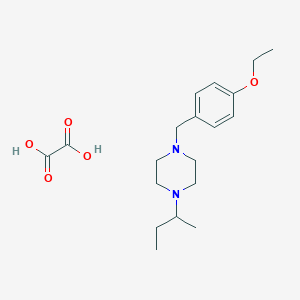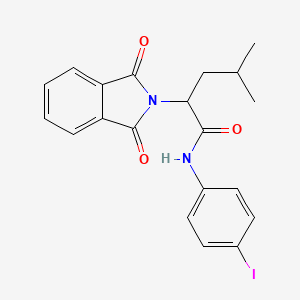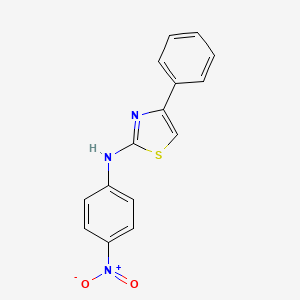![molecular formula C16H21N3O2 B3948064 1-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B3948064.png)
1-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}ethanol
Descripción general
Descripción
1-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative and is commonly known as PBOX-15. PBOX-15 has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of PBOX-15 involves its ability to intercalate into the DNA helix and inhibit the activity of topoisomerase II. PBOX-15 binds to the DNA molecule and stabilizes the DNA-topoisomerase II complex, leading to the formation of DNA double-strand breaks. These breaks ultimately result in cell death and apoptosis.
Biochemical and Physiological Effects:
PBOX-15 has several biochemical and physiological effects. In addition to its DNA intercalation and topoisomerase II inhibition properties, PBOX-15 has been found to induce cell cycle arrest and apoptosis in cancer cells. PBOX-15 has also been reported to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PBOX-15 in lab experiments is its ability to selectively target cancer cells. PBOX-15 has been found to have minimal toxicity towards normal cells, making it a potential candidate for cancer treatment. However, one of the limitations of using PBOX-15 in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
Several future directions can be explored in the field of PBOX-15 research. One potential direction is the development of PBOX-15 derivatives with improved solubility and bioavailability. Another direction is the investigation of the synergistic effects of PBOX-15 with other chemotherapeutic agents. Additionally, the potential application of PBOX-15 in the treatment of inflammatory diseases warrants further investigation. Finally, the mechanism of action of PBOX-15 needs to be further elucidated to fully understand its potential applications in scientific research.
Conclusion:
In conclusion, PBOX-15 is a benzimidazole derivative with several potential applications in scientific research. Its ability to selectively target cancer cells, inhibit topoisomerase II, and exhibit anti-inflammatory and antioxidant properties makes it a promising candidate for cancer treatment and the treatment of various inflammatory diseases. Further research is needed to fully understand the mechanism of action of PBOX-15 and to explore its potential applications in various fields.
Aplicaciones Científicas De Investigación
PBOX-15 has been found to have several potential applications in scientific research. One of the most significant applications of PBOX-15 is its use as a DNA intercalator. PBOX-15 has been shown to bind to DNA and inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. PBOX-15 has also been found to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Furthermore, PBOX-15 has been reported to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12(20)16-17-13-7-3-4-8-14(13)19(16)11-15(21)18-9-5-2-6-10-18/h3-4,7-8,12,20H,2,5-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPUCVSSCUIVFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC(=O)N3CCCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-fluoro-N-[3-({2-[methyl(methylsulfonyl)amino]ethyl}amino)-3-oxopropyl]benzamide](/img/structure/B3947990.png)
![1-[(4-methylphenyl)amino]-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]cyclopentanecarboxamide](/img/structure/B3947995.png)
![2-(benzoylamino)-N-[1-benzyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzamide](/img/structure/B3947999.png)

![methyl 6-tert-butyl-2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3948015.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(3-methylbenzoyl)piperazine](/img/structure/B3948023.png)

![N-(4-{[4-(3-methylbenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3948041.png)



![N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-[(3-propylisoxazol-5-yl)methyl]urea](/img/structure/B3948087.png)

